N-(1-naphthalen-2-ylethylideneamino)aniline
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Overview
Description
N-(1-naphthalen-2-ylethylideneamino)aniline is an organic compound with the molecular formula C18H15N It is a Schiff base derived from the condensation of 1-naphthaldehyde and aniline
Mechanism of Action
Target of Action
The compound “N-(1-naphthalen-2-ylethylideneamino)aniline” is an aniline derivative. Aniline derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Aniline derivatives can act as inhibitors or activators of their target proteins, depending on the nature of the interaction .
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s difficult to determine the exact biochemical pathways it might affect. Aniline derivatives can potentially influence a wide range of biochemical pathways due to their ability to interact with various proteins .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Aniline derivatives can have a wide range of effects, from altering enzyme activity to modulating signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-naphthalen-2-ylethylideneamino)aniline can be synthesized through a condensation reaction between 1-naphthaldehyde and aniline. The reaction typically involves mixing equimolar amounts of 1-naphthaldehyde and aniline in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be catalyzed by adding a small amount of acid, such as hydrochloric acid or acetic acid, to increase the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1-naphthalen-2-ylethylideneamino)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: :
Properties
IUPAC Name |
N-(1-naphthalen-2-ylethylideneamino)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-14(19-20-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLSEYCZCCRUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-57-4 |
Source
|
Record name | 2'-ACETONAPHTHONE PHENYLHYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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